molecular formula C11H19ClN2O2 B2803547 Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride CAS No. 2007921-06-2

Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

Cat. No.: B2803547
CAS No.: 2007921-06-2
M. Wt: 246.74
InChI Key: UJDUWYHDTBCMRQ-UHFFFAOYSA-N
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Description

Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride (CAS: 2007921-06-2) is a spirocyclic compound with the molecular formula C₁₁H₁₉ClN₂O₂ and a molecular weight of 246.73 g/mol . It features a unique spiro[3.5]nonane core fused with a diaza ring system and an allyl carboxylate ester group. This compound is primarily used in laboratory research, with a purity specification of ≥95% .

Properties

IUPAC Name

prop-2-enyl 2,7-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2.ClH/c1-2-7-15-10(14)13-8-11(9-13)3-5-12-6-4-11;/h2,12H,1,3-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDUWYHDTBCMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CC2(C1)CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride typically involves the reaction of allyl amine with a suitable diazaspiro compound under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane. The product is then purified through crystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted diazaspiro compounds.

Scientific Research Applications

Medicinal Chemistry

Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride has been identified as a promising scaffold for the development of new therapeutic agents.

Case Studies and Research Findings

  • Fatty Acid Amide Hydrolase Inhibition : Research indicates that compounds based on the diazaspiro framework can act as inhibitors of fatty acid amide hydrolase, an enzyme involved in the metabolism of endocannabinoids. This inhibition may have implications for treating pain and inflammation .
  • Chemokine Receptor Modulation : The compound's derivatives have shown potential in modulating chemokine receptors, specifically CCR3 and CCR5, which are implicated in HIV infection and inflammatory responses. This suggests a pathway for developing antiviral therapies .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis.

Synthetic Applications

  • Synthesis of Novel Compounds : The compound can be utilized to synthesize various derivatives that may exhibit enhanced biological activity or novel pharmacological properties. For example, modifications to the spirocyclic structure can lead to compounds with improved selectivity and potency against specific targets .
  • Efficient Synthetic Routes : The synthesis methods reported for this compound emphasize efficiency and yield, making it suitable for large-scale production. Techniques such as epoxidation and ring-enlargement reactions are employed to obtain desired derivatives with high yields .

Research Use

The compound is primarily used for research purposes and is not approved for human use. It is available for purchase from various chemical suppliers for laboratory studies aimed at exploring its biological activities and potential therapeutic applications.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryDevelopment of inhibitors for fatty acid amide hydrolase
Drug DevelopmentModulation of chemokine receptors (CCR3, CCR5)
Organic SynthesisIntermediate for synthesizing novel compounds
Research UseAvailable for laboratory studies; not for human use

Mechanism of Action

The mechanism of action of Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical reactions. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl-Substituted Derivatives

tert-Butyl 2,7-Diazaspiro[3.5]Nonane-2-Carboxylate Hydrochloride (CAS 929302-18-1)
  • Molecular Formula : C₁₂H₂₃ClN₂O₂
  • Molecular Weight : 262.78 g/mol .
  • Key Differences : The tert-butyl group replaces the allyl ester, enhancing steric bulk and likely improving stability against hydrolysis. This derivative is available in high purity (≥95%) and is used as a precursor in medicinal chemistry, particularly for sigma receptor ligands .
tert-Butyl 2,7-Diazaspiro[3.5]Nonane-7-Carboxylate Hydrochloride (CAS 1023301-84-9)
  • Structural Note: Positional isomer of the above compound, with the carboxylate group on the 7-position nitrogen. This subtle change may alter receptor binding affinity or metabolic stability .

Methyl-Substituted Analog

2-Methyl-2,7-Diazaspiro[3.5]Nonane Dihydrochloride (CAS 1610028-42-6)
  • Molecular Formula : C₈H₁₈Cl₂N₂
  • Molecular Weight : 213.15 g/mol .
  • Key Differences: The methyl group replaces the allyl carboxylate, reducing molecular weight and eliminating ester functionality. This compound is sold as a dihydrochloride, increasing water solubility compared to the mono-hydrochloride allyl derivative .

Ketone-Containing Analog

2,7-Diazaspiro[3.5]Nonan-1-One Hydrochloride (CAS 1818847-63-0)
  • Molecular Formula : C₇H₁₂ClN₂O
  • Molecular Weight : 183.64 g/mol .
  • Key Differences : A ketone group replaces the carboxylate ester, altering reactivity (e.g., susceptibility to nucleophilic attack). This compound may exhibit distinct pharmacokinetic properties due to reduced hydrophobicity .

Larger Spirocyclic Systems

Allyl 2,9-Diazaspiro[5.5]Undecane-2-Carboxylate Hydrochloride (CAS 945859-84-7)
  • Structural Note: Features a spiro[5.5]undecane core, increasing ring size and conformational flexibility. This could enhance binding to larger biological targets but may reduce metabolic stability .

Data Table: Comparative Analysis

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent Applications/Notes
Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate HCl (2007921-06-2) C₁₁H₁₉ClN₂O₂ 246.73 Allyl carboxylate Lab research; limited availability
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate HCl (929302-18-1) C₁₂H₂₃ClN₂O₂ 262.78 tert-Butyl carboxylate Sigma receptor ligand precursor
2-Methyl-2,7-diazaspiro[3.5]nonane diHCl (1610028-42-6) C₈H₁₈Cl₂N₂ 213.15 Methyl High solubility; dihydrochloride salt
2,7-Diazaspiro[3.5]nonan-1-one HCl (1818847-63-0) C₇H₁₂ClN₂O 183.64 Ketone Reactive carbonyl group

Biological Activity

Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is a compound of increasing interest in biological and medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

This compound is synthesized through a multi-step process that typically includes:

  • Formation of the Spirocyclic Core : Involves cyclization reactions using suitable precursors.
  • Allyl Group Introduction : Achieved via alkylation of an allyl halide.
  • Carboxylation : Introduction of the carboxylate group using carbon dioxide or other carboxylating agents.
  • Hydrochloride Formation : Finalization by treating the compound with hydrochloric acid to form the hydrochloride salt.

This compound has a molecular formula of C12H22N2O2C_{12}H_{22}N_2O_2 and a molecular weight of approximately 226.32 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound functions as a modulator, influencing biochemical pathways including:

  • Signal Transduction : Alters cellular signaling pathways.
  • Gene Expression : Affects transcription factors and gene regulation.
  • Metabolic Regulation : Modulates metabolic pathways through enzyme interaction .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

The compound has also been investigated for its anticancer properties. A study highlighted its effectiveness as a covalent inhibitor against the KRAS G12C mutation, which is associated with several solid tumors. The compound demonstrated dose-dependent antitumor effects in xenograft mouse models, indicating promising therapeutic potential .

Comparative Analysis with Similar Compounds

A comparison table below outlines key differences between this compound and structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Properties
Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate HClContains allyl groupAntimicrobial, anticancerHigh reactivity due to allyl group
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate HCltert-butyl instead of allylLimited biological activityMore stable but less reactive
Methyl 2,7-diazaspiro[3.5]nonane-2-carboxylate HClMethyl group substitutionModerate activityLess versatile than allyl variant

This table illustrates how the presence of the allyl group enhances the compound's reactivity and biological activity compared to its analogs .

Case Studies

  • Study on Enzyme Interactions : A research study utilized this compound as a probe to investigate enzyme interactions within metabolic pathways. The findings indicated that the compound could effectively modulate enzyme activity, leading to enhanced understanding of metabolic regulation .
  • Antitumor Efficacy Study : In vivo experiments demonstrated that this compound could significantly reduce tumor size in mouse models bearing KRAS G12C mutations, providing insights into its potential as a targeted cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step procedures starting with tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1). Key steps include:

  • Buchwald–Hartwig amination with aryl halides (e.g., iodobenzene) to introduce substituents .
  • N-Boc deprotection using trifluoroacetic acid (TFA), followed by alkylation or acylation reactions (e.g., benzyl bromide, phenethyl bromide) to modify the scaffold .
  • Final purification via flash chromatography (silica gel, eluents like EtOAc/hexane) or HPLC (MeCN/water with formic acid) .
    • Critical Parameters : Solvent choice (toluene, DMF), base selection (t-BuONa, K₂CO₃), and temperature control to minimize side reactions .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify spirocyclic structure, substituent positions, and Boc/allyl group integrity .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., m/z 727 [M+H]+ observed in derivatives) .
  • HPLC : Retention time analysis under standardized conditions (e.g., YMC-Actus Triart C18 column) ensures purity (>95%) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer :

  • Sigma Receptor (SR) Ligands : The spirocyclic core is critical for binding sigma receptors (S1R/S2R), validated via radioligand assays (e.g., [³H]DTG displacement) .
  • Biological Activity : Derivatives show efficacy in pain models (e.g., capsaicin-induced allodynia) without motor side effects, making them candidates for neuropathic pain therapeutics .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced sigma receptor affinity?

  • Methodological Answer :

  • SAfiR (Structure-Affinity Relationship) Analysis : Correlates hydrophobic substituent length/distal group size with S1R/S2R binding. For example, phenethyl groups improve S1R selectivity .
  • Molecular Docking : Uses crystal structures of S1R (PDB: 5HK1) to predict interactions (e.g., hydrogen bonding with Glu172, π-π stacking with Tyr103) .
    • Validation : Radioligand binding assays (Ki values < 10 nM for high-affinity compounds) confirm computational predictions .

Q. How can researchers resolve contradictory data in biological activity assays for spirocyclic derivatives?

  • Methodological Answer :

  • SAR Exploration : Systematic variation of substituents (e.g., benzyl vs. phenethyl) identifies structural determinants of activity. For example, 4b (phenethyl) showed potent anti-allodynia, while 5b (phenylpropane) lacked efficacy despite similar binding .
  • Functional Assays : Complement binding data with in vivo models (e.g., mechanical hypersensitivity in mice) to assess therapeutic potential .

Q. What strategies improve pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Salt Formation : Conversion to oxalate salts enhances solubility (e.g., Procedure F in ).
  • Prodrug Design : Allyl ester hydrolysis in vivo releases the active carboxylic acid, improving bioavailability .
  • Formulation Optimization : Use of lipid-based carriers or PEGylation to increase half-life .

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